molecular formula C12H16N2O B3118810 2-(2-Pyridyl)-4-tert-butyl-2-oxazoline CAS No. 242482-28-6

2-(2-Pyridyl)-4-tert-butyl-2-oxazoline

Cat. No. B3118810
CAS RN: 242482-28-6
M. Wt: 204.27 g/mol
InChI Key: JDOAIDZRVWJBEG-UHFFFAOYSA-N
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Description

Pyridine derivatives are a common structural motif in natural products and have found applications in diverse fields, from functional materials (photovoltaics, ligands, dyes), to agrochemistry and medicinal chemistry . The pyridine core ranks second out of the most used heterocycles in medicinal compounds .


Molecular Structure Analysis

The molecular structure of pyridine derivatives can be quite complex. Pyridine rings are prominent amongst these motifs . The exact structure would depend on the specific derivative .


Chemical Reactions Analysis

In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .


Physical And Chemical Properties Analysis

Pyridines can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Scientific Research Applications

Catalysis and Chemical Reactions

2-(2-Pyridyl)-4-tert-butyl-2-oxazoline derivatives have been prominently used in the field of catalysis and chemical reactions. For instance, a novel pyridineoxazoline-containing polymer was synthesized and used in combination with Cu(OTf)2 to catalyze the Diels–Alder reaction. This polymeric catalyst exhibited enhanced reaction rates and enantio-selectivity compared to its low molecular mass counterpart, thanks to the constrained environment around the catalytic site provided by the polymer backbone. The polymer complex demonstrated the ability to be recycled multiple times with only a minor decrease in reactivity and enantio-selectivity (Wang et al., 2015).

Metal Complex Formation

The compound has been instrumental in forming metal complexes, particularly with palladium. For instance, cyclopalladation of 2-tert-butyl-4,4-dimethyl-2-oxazoline using Pd(OAc)2 was performed, leading to a dimeric cyclopalladated complex. The complex was characterized by spectroscopic methods, confirming the formation of the palladacycle with an (sp3)C–Pd bond (Stepanova et al., 2010). Moreover, substituted pyridine coordinated N,N-trans and N,N-cis cyclopalladated complexes of (S)-4-tert-butyl-2-phenyl-2-oxazoline were synthesized and found to effectively catalyze the methanolysis of P S pesticides, demonstrating different activity depending on the substituents of co-coordinated pyridine ring (Lu et al., 2009).

Polymer Synthesis and Modification

This compound and its derivatives have been utilized in the synthesis and modification of polymers. For instance, a novel pyridineoxazoline-containing helical polymer was synthesized and used as a catalyst ligand for asymmetric Diels-Alder reactions. The polymer's chain conformation significantly affected its catalytic property, and the polymer complex showcased remarkable enhancement in enantioselectivity and reaction rate compared to previously reported complexes (Wang et al., 2015).

Medicinal and Biological Applications

The synthesis of copolymers involving 2-oxazoline ring-monomers and their functionalized homopolymers presents different medicinal and biological applications. Optically active alkynyl-pyridyl-oxazoline monomers, used as precursors of helical polymers, were synthesized, and these polymers were found to have potential applications in molecular and/or ion recognition. Additionally, the polymers containing the pyridyl-oxazoline unity will be employed for metal complexation and explored for recoverable catalysts (Sakae et al., 2013).

Mechanism of Action

Target of Action

The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways .

Mode of Action

The tert-butyl group, which is part of this compound, is known for its unique reactivity pattern in chemical transformations . This suggests that the compound may interact with its targets through unique chemical transformations.

Biochemical Pathways

The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways . This suggests that the compound could potentially influence these pathways.

Result of Action

Given the known reactivity of the tert-butyl group , it can be inferred that the compound may induce unique chemical transformations at the molecular level, potentially leading to various cellular effects.

Safety and Hazards

The safety and hazards associated with pyridine derivatives can vary widely depending on the specific compound. It’s always important to refer to the relevant safety data sheets for specific information .

Future Directions

Despite the clear importance of pyridines, their functionalisation remains challenging, particularly at the 2-position . Future research will likely continue to focus on developing more efficient methods for the synthesis and functionalisation of pyridine derivatives .

properties

IUPAC Name

4-tert-butyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-12(2,3)10-8-15-11(14-10)9-6-4-5-7-13-9/h4-7,10H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOAIDZRVWJBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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